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molecular formula C10H17NO2 B124121 N-1-Boc-Amino-3-cyclopentene CAS No. 193751-54-1

N-1-Boc-Amino-3-cyclopentene

Cat. No. B124121
M. Wt: 183.25 g/mol
InChI Key: QPKZZWRUFCUFEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07994326B2

Procedure details

To a stirred solution cooled in an ice-water bath of the above crude product, (tert-butoxycarbonyl-cyclopent-3-enyl-amino)-oxo-acetic acid ethyl ester, (3.80 g) in THF (35 mL) was added a solution of LiOH (0.0765 mol) in water (35 mL). The mixture was stirred in the ice-water bath for 3 h. The organic material was extracted with CH2Cl2 (30 mL×3), the organic layers were combined and washed with brine (30 mL×2), and the solvent was removed in vacuo. The residue was purified by column chromatography (silica gel, 100% dichloromethane) to obtain white crystals of pure product (53%).
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(tert-butoxycarbonyl-cyclopent-3-enyl-amino)-oxo-acetic acid ethyl ester
Quantity
3.8 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Name
Quantity
0.0765 mol
Type
reactant
Reaction Step Two
Name
Quantity
35 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
53%

Identifiers

REACTION_CXSMILES
C(OC(=O)C([N:7]([C:13]([O:15][C:16]([CH3:19])([CH3:18])[CH3:17])=[O:14])[CH:8]1[CH2:12][CH:11]=[CH:10][CH2:9]1)=O)C.[Li+].[OH-]>C1COCC1.O>[C:16]([O:15][C:13](=[O:14])[NH:7][CH:8]1[CH2:9][CH:10]=[CH:11][CH2:12]1)([CH3:19])([CH3:17])[CH3:18] |f:1.2|

Inputs

Step One
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
(tert-butoxycarbonyl-cyclopent-3-enyl-amino)-oxo-acetic acid ethyl ester
Quantity
3.8 g
Type
reactant
Smiles
C(C)OC(C(=O)N(C1CC=CC1)C(=O)OC(C)(C)C)=O
Name
Quantity
35 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.0765 mol
Type
reactant
Smiles
[Li+].[OH-]
Name
Quantity
35 mL
Type
solvent
Smiles
O
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The organic material was extracted with CH2Cl2 (30 mL×3)
WASH
Type
WASH
Details
washed with brine (30 mL×2)
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (silica gel, 100% dichloromethane)

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(NC1CC=CC1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 53%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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